molecular formula C8H24FNO2 B106582 Tetraethylammonium fluoride dihydrate CAS No. 63123-01-3

Tetraethylammonium fluoride dihydrate

Cat. No.: B106582
CAS No.: 63123-01-3
M. Wt: 185.28 g/mol
InChI Key: HRTKQUHFGZFPPF-UHFFFAOYSA-M
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Description

Tetraethylammonium fluoride dihydrate (TEA-F·2H₂O) is a quaternary ammonium salt with the molecular formula C₈H₂₄FNO₂ and a molecular weight of 185.28 g/mol . It exists as a white to off-white crystalline solid and is notable for its role as a phase-transfer catalyst (PTC), facilitating fluoride ion transfer from aqueous to organic phases in reactions such as nucleophilic substitutions and electrochemical reductions . Its CAS numbers are inconsistently reported as 63123-01-3 (commonly cited in product catalogs) and 665-46-3 (referenced in chemical databases), which may reflect regional or vendor-specific nomenclature differences .

TEA-F·2H₂O is widely used in organic synthesis, including the preparation of fluorinated nucleosides and electrochemical reductions in dimethylformamide (DMF) . Its dihydrate form enhances stability compared to anhydrous analogs, reducing decomposition risks while maintaining fluoride ion availability .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetraethylammonium fluoride dihydrate can be synthesized through the reaction of tetraethylammonium hydroxide with hydrofluoric acid. The reaction is typically carried out in an inert atmosphere to prevent moisture from affecting the product. The resulting solution is then evaporated to obtain the dihydrate form.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes careful control of reaction conditions to ensure high purity and yield. The compound is often produced in facilities equipped to handle hazardous chemicals like hydrofluoric acid.

Chemical Reactions Analysis

Types of Reactions

Tetraethylammonium fluoride dihydrate undergoes several types of chemical reactions, including:

    Oxidation: It can act as a catalyst in oxidation reactions.

    Methylation: It is used in methylation reactions.

    Deuteration: It serves as a catalyst in deuteration reactions.

    Substitution: It can participate in substitution reactions, particularly involving the fluoride anion.

Common Reagents and Conditions

Common reagents used with this compound include organic solvents like dichloromethane and acetonitrile. The reactions are often carried out under an inert atmosphere to prevent moisture and other contaminants from affecting the reaction.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, the product could be an oxidized organic compound, while in methylation reactions, the product would be a methylated derivative.

Scientific Research Applications

Organic Synthesis

Role as a Reagent:
Tetraethylammonium fluoride dihydrate is widely used as a versatile reagent in organic chemistry. It is particularly effective in the synthesis of fluorinated organic compounds, which are crucial in pharmaceuticals and agrochemicals. The compound acts as a fluoride ion donor, facilitating reactions such as:

  • Fluorination Reactions: The introduction of fluorine into organic molecules enhances their biological activity and stability.
  • Cleavage of Silicon-Carbon Bonds: This application is essential in the synthesis of various organosilicon compounds.

Case Study:
In a study focusing on the synthesis of fluorinated compounds, this compound was utilized to achieve high yields in the fluorination of aromatic substrates under mild conditions, demonstrating its efficiency as a reagent for selective fluorination reactions .

Electrolyte in Batteries

This compound serves as an electrolyte in lithium-ion batteries. Its incorporation enhances the conductivity and overall performance of the battery systems, making it vital for energy storage applications. The presence of fluoride ions contributes to improved ion transport mechanisms within the electrolyte matrix.

Data Table: Performance Metrics of Electrolytes

PropertyThis compoundConventional Electrolytes
Ionic Conductivity (mS/cm)12.58.0
Thermal Stability (°C)150120
Electrochemical Window (V)4.54.0

Research in Material Science

The compound plays a critical role in developing advanced materials, including polymers and nanomaterials. The incorporation of fluorine can enhance properties such as chemical resistance and thermal stability.

Application Examples:

  • Fluorinated Polymers: Utilized in creating high-performance coatings and films.
  • Nanomaterials: Enhances the stability and functionality of nanostructured materials used in various applications.

Analytical Chemistry

In analytical methods, this compound is employed in ion chromatography for the separation and detection of various ions. Its ability to donate fluoride ions makes it useful for precise analytical results.

Case Study:
A recent study highlighted its application in ion chromatography, where this compound was used to improve the resolution and sensitivity of ion detection, particularly for trace analysis of fluoride ions in environmental samples .

Biochemical Applications

This compound has been investigated for its interactions with biological systems, particularly its effects on ion channels. It has been shown to block selective potassium channels, which can be significant for pharmacological studies.

Research Findings:
Studies indicate that tetraethylammonium salts can influence cellular processes by modulating ion channel activity, leading to potential therapeutic applications in neurology and cardiology .

Mechanism of Action

The mechanism of action of tetraethylammonium fluoride dihydrate involves the formation of a complex with the fluoride anion, allowing it to be transported across phase boundariesIt also blocks autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors .

Comparison with Similar Compounds

Comparison with Similar Quaternary Ammonium Fluorides

Tetramethylammonium Fluoride (TMAF) and Hydrates

  • Hydration States: TMAF typically forms tetrahydrate (TMA-F·4H₂O) and monohydrate (TMA-F·H₂O) under specific conditions. Dehydration of TMA-F·H₂O above 140°C leads to decomposition into trimethylamine and methyl fluoride, limiting its utility in anhydrous applications .
  • Applications : TMA-F·4H₂O is used as a base in deprotection reactions and C–F bond formation. However, its lower thermal stability compared to TEA-F·2H₂O restricts its use in high-temperature syntheses .
  • Solubility : TMA-F exhibits lower solubility in polar organic solvents (e.g., THF, DMF) than TEA-F·2H₂O due to its smaller cation size, which reduces lipophilicity .

Tetrapropylammonium Fluoride (TPAF)

  • Unlike TEA-F·2H₂O, TPA-F·2H₂O shows negligible decomposition during water removal, suggesting stronger cation-fluoride interactions .

Tetrabutylammonium Fluoride (TBAF)

  • Form and Stability : TBAF is commonly available as a trihydrate (TBA-F·3H₂O) or anhydrous form. The anhydrous version is highly hygroscopic and requires stringent handling, whereas the trihydrate offers better stability .
  • Phase-Transfer Efficiency: TBA-F·3H₂O outperforms TEA-F·2H₂O in solubilizing fluoride ions in highly non-polar solvents (e.g., toluene) due to its larger cation size. However, TEA-F·2H₂O is preferred in reactions requiring moderate basicity to avoid side reactions .

Data Tables: Key Properties of Quaternary Ammonium Fluorides

Compound Molecular Formula Hydration State Molecular Weight (g/mol) CAS Number Key Applications Stability Notes
TEA-F·2H₂O C₈H₂₄FNO₂ 2H₂O 185.28 63123-01-3 Phase-transfer catalysis, nucleophilic substitutions Stable up to 100°C; decomposes upon dehydration
TMA-F·4H₂O C₄H₁₂FNO₄ 4H₂O 149.15 373-68-8 Deprotection reactions, C–F bond formation Decomposes above 140°C
TBA-F·3H₂O C₁₆H₃₆FNO₃ 3H₂O 333.47 429-41-4 Fluorinations in non-polar solvents Hygroscopic; stable under inert gas

Biological Activity

Tetraethylammonium fluoride dihydrate (TEAF·2H₂O) is an organic compound that has garnered attention for its unique properties and potential applications in various fields, including biochemistry and synthetic chemistry. Its biological activity is primarily linked to its ionic nature and its interactions with biological systems.

TEAF·2H₂O consists of a tetraethylammonium cation and fluoride anions, associated with two water molecules. Its molecular weight is approximately 149.25 g/mol when anhydrous, and it appears as white to beige crystalline solids. The compound is known for its solubility in organic solvents, which enhances its utility in various chemical reactions .

Biological Activity

Irritant Properties
TEAF is classified as a mild irritant, capable of causing skin and eye irritation upon contact. It is also harmful if inhaled or ingested, necessitating careful handling in laboratory settings.

Mechanism of Action
The biological activity of TEAF may be attributed to its capacity to act as a phase transfer catalyst, facilitating the transport of ions across lipid membranes. This property can influence cellular processes, particularly in the context of ion transport and signaling pathways .

Applications in Research

TEAF has been utilized in various biochemical applications, including:

  • Catalysis : It serves as a catalyst for oxidation, methylation, and deuteration reactions involving fluorine, which are critical in synthetic organic chemistry .
  • Reagent for Si-C Bond Cleavage : TEAF acts as a reagent for the cleavage of silicon-carbon bonds, which is significant in organosilicon chemistry .

Case Studies and Research Findings

  • Ion Channel Studies
    Research has demonstrated that tetraethylammonium compounds can inhibit potassium channels by competing with acetylcholine at ganglionic nicotinic receptors. This competitive inhibition can provide insights into the modulation of neurotransmitter systems .
  • Fluoride Ion Interactions
    The fluoride ions from TEAF interact with water molecules to form stable clusters (H₂O·F⁻)₂, influencing the solvation dynamics and potentially affecting biological membranes .
  • Gas Capture Applications
    Although primarily focused on tetra-n-butylammonium fluoride (TBAF), studies on gas hydrates highlight the potential of ammonium fluoride compounds in CO₂ capture technologies. These findings suggest that similar mechanisms might apply to TEAF systems under specific conditions, indicating broader environmental applications .

Comparative Analysis

The following table summarizes the properties and applications of TEAF compared to other related ammonium fluoride compounds:

Compound NameFormulaUnique FeaturesBiological Activity
This compound(C₂H₅)₄NF·2H₂OMild irritant; acts as a phase transfer catalystInhibits potassium channels
Tetra-n-butylammonium fluoride(C₄H₉)₄NFHigher hydrophobicity; used in gas capturePotential CO₂ capture applications
Trimethylamine N-oxide(CH₃)₃NOInvolved in biochemical processesNot directly related to ion channel activity

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing tetraethylammonium fluoride dihydrate, and how do reaction conditions influence purity?

  • Methodological Answer : Synthesis typically involves neutralization of tetraethylammonium hydroxide with hydrofluoric acid under controlled anhydrous conditions. For example, similar quaternary ammonium fluorides (e.g., tetramethylammonium fluoride) are synthesized via stoichiometric reactions in anhydrous solvents to minimize hydrolysis . Key parameters include temperature control (0–5°C to suppress side reactions) and inert atmospheres to avoid moisture absorption. Post-synthesis, purification via recrystallization from ethanol/water mixtures enhances purity, as hygroscopicity often introduces water impurities .

Q. How can researchers characterize the hydration state and structural integrity of this compound?

  • Methodological Answer : Thermogravimetric analysis (TGA) is critical for determining hydration states. For instance, heating at 100–140°C under vacuum removes lattice water, with mass loss corresponding to two water molecules (theoretical ~19.4% for dihydrate) . X-ray crystallography (using programs like SHELXL ) resolves crystal structure details, while IR spectroscopy identifies hydrogen-bonding patterns (e.g., planar [H₂O·F⁻] clusters in related hydrates) .

Advanced Research Questions

Q. What experimental strategies mitigate decomposition during anhydrous tetraethylammonium fluoride preparation?

  • Methodological Answer : Decomposition to triethylamine and fluorinated byproducts occurs above 140°C or in acidic conditions. To minimize this:

  • Use in situ generation methods, such as combining tetraethylammonium phenoxide with sulfuryl fluoride (SO₂F₂), which avoids isolated anhydrous salt handling .
  • Employ low-temperature sublimation (≤100°C) under high vacuum for water removal .
  • Monitor reaction progress via ¹⁹F NMR to detect free fluoride ions, which indicate decomposition .

Q. How does this compound facilitate nucleophilic fluorination in aromatic systems, and what mechanistic insights guide reaction optimization?

  • Methodological Answer : As a soft Lewis acid, the tetraethylammonium cation stabilizes transition states in SNAr reactions. Methodological considerations:

  • Solvent selection: Polar aprotic solvents (e.g., DMF) enhance fluoride ion availability.
  • Substituent effects: Electron-withdrawing groups on aryl halides accelerate fluorination. Kinetic studies (e.g., using Hammett plots) quantify substituent contributions .
  • Competing hydrolysis: Pre-drying reagents with molecular sieves and maintaining anhydrous conditions are essential to suppress OH⁻ interference .

Q. What are the challenges in resolving contradictory data on the compound’s hygroscopicity and stability in different solvent systems?

  • Methodological Answer : Discrepancies arise from varying hydration states and solvent interactions. To address:

  • Standardize hydration verification via Karl Fischer titration before experiments .
  • Compare IR spectra across solvents (e.g., acetonitrile vs. THF) to identify solvent-specific hydrogen bonding, which affects reactivity .
  • Use dynamic vapor sorption (DVS) to quantify hygroscopicity under controlled humidity, informing storage protocols (e.g., desiccators with P₂O₅) .

Q. Applications in Advanced Research

Q. How is this compound utilized in etching compositions for semiconductor research?

  • Methodological Answer : In microelectronics, it serves as a fluoride ion source in silicon oxide etchants. Optimizing etching rates requires:

  • Balancing fluoride concentration (0.1–1.0 M) with chelating agents (e.g., citric acid) to control metal ion contamination .
  • pH adjustment (4–6) using buffered solutions to stabilize fluoride activity and prevent substrate corrosion .

Q. What role does the compound play in deprotonation strategies for heteroarene functionalization?

  • Methodological Answer : Combined with alkali metal alkoxides (e.g., NaOtBu), it enables selective deprotonation of C–H bonds in pyrroles or indoles. Key steps:

  • Pre-activate the fluoride salt by heating (50°C) in THF to remove residual water.
  • Use stoichiometric excess (2–3 eq.) to drive equilibrium toward deprotonated intermediates.
  • Quench with electrophiles (e.g., aldehydes) to trap intermediates, validated by LC-MS .

Properties

IUPAC Name

tetraethylazanium;fluoride;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N.FH.2H2O/c1-5-9(6-2,7-3)8-4;;;/h5-8H2,1-4H3;1H;2*1H2/q+1;;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRTKQUHFGZFPPF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC)CC.O.O.[F-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H24FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63123-01-3, 98330-04-2
Record name Tetraethylammonium fluoride hydrate
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Record name Tetraethylammonium fluoride dihydrate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Tetraethylammonium fluoride dihydrate
Tetraethylammonium fluoride dihydrate
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